molecular formula C21H21N3 B13434777 2-Ethyl-I+/-,I+/--diphenyl-1H-imidazole-1-butanenitrile CAS No. 170105-17-6

2-Ethyl-I+/-,I+/--diphenyl-1H-imidazole-1-butanenitrile

Cat. No.: B13434777
CAS No.: 170105-17-6
M. Wt: 315.4 g/mol
InChI Key: BYRMTPIQFVOLFK-UHFFFAOYSA-N
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Description

Imidafenacin Related Compound 9 is a derivative of imidafenacin, a muscarinic receptor antagonist primarily used to treat overactive bladder. This compound is of interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidafenacin Related Compound 9 involves multiple steps, starting with the preparation of the core imidazole structure. The process typically includes:

    Step 1: Formation of the imidazole ring through a condensation reaction between glyoxal and ammonia.

    Step 2: Alkylation of the imidazole ring using an alkyl halide under basic conditions.

    Step 3: Introduction of the diphenylbutanamide moiety through a nucleophilic substitution reaction.

    Step 4: Final purification using recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of Imidafenacin Related Compound 9 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Bulk synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.

    Purification: Employing high-performance liquid chromatography (HPLC) for large-scale purification.

    Quality Control: Implementing rigorous quality control measures, including spectroscopic analysis and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Imidafenacin Related Compound 9 undergoes various chemical reactions, including:

    Oxidation: Conversion of the imidazole ring to its corresponding N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carbonyl group in the diphenylbutanamide moiety using reducing agents such as sodium borohydride.

    Substitution: Halogenation of the aromatic rings using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products:

    Oxidation: Imidafenacin N-oxide.

    Reduction: Reduced diphenylbutanamide derivative.

    Substitution: Halogenated imidafenacin derivatives.

Scientific Research Applications

Imidafenacin Related Compound 9 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of imidazole derivatives.

    Biology: Investigated for its potential effects on muscarinic receptors in various biological systems.

    Medicine: Explored for its therapeutic potential in treating overactive bladder and other muscarinic receptor-related disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

Imidafenacin Related Compound 9 exerts its effects by binding to and antagonizing muscarinic receptors, particularly the M1 and M3 subtypes. This antagonism inhibits the action of acetylcholine, leading to reduced contraction of the detrusor muscle in the bladder. The compound’s high affinity for these receptors makes it effective in reducing urinary frequency and urgency.

Comparison with Similar Compounds

    Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.

    Tolterodine: A selective muscarinic receptor antagonist with similar therapeutic applications.

    Solifenacin: A muscarinic receptor antagonist with a longer duration of action.

Comparison: Imidafenacin Related Compound 9 is unique due to its specific binding affinity for the M1 and M3 receptors, which provides a more targeted therapeutic effect with potentially fewer side effects compared to other muscarinic receptor antagonists. Additionally, its chemical structure allows for various modifications, making it a versatile compound for research and development.

Properties

CAS No.

170105-17-6

Molecular Formula

C21H21N3

Molecular Weight

315.4 g/mol

IUPAC Name

4-(2-ethylimidazol-1-yl)-2,2-diphenylbutanenitrile

InChI

InChI=1S/C21H21N3/c1-2-20-23-14-16-24(20)15-13-21(17-22,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,14,16H,2,13,15H2,1H3

InChI Key

BYRMTPIQFVOLFK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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